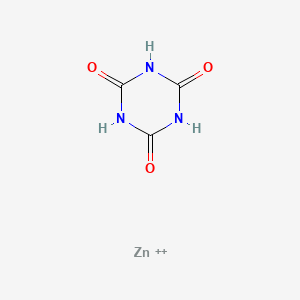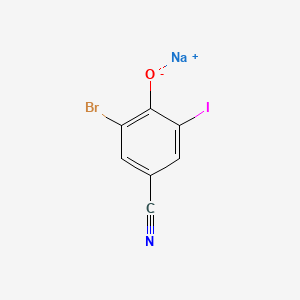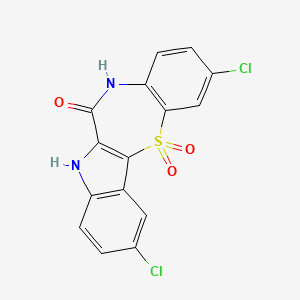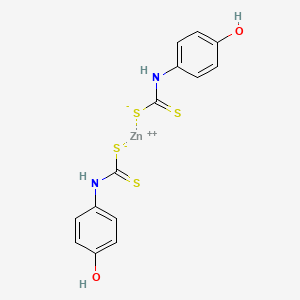
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt: is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its unique structure, which includes a triazine ring with three keto groups and a zinc ion. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt typically involves the reaction of cyanuric acid with zinc salts under controlled conditions. The general reaction can be represented as follows:
Starting Materials: Cyanuric acid and zinc chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Procedure: Cyanuric acid is dissolved in water, and zinc chloride is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Cyanuric acid and zinc chloride are continuously fed into the reactor.
Temperature Control: The reactor temperature is precisely controlled to maintain optimal reaction conditions.
Product Recovery: The product is continuously removed from the reactor, filtered, and dried using industrial drying equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt involves its ability to form stable complexes with metal ions. The triazine ring and keto groups provide multiple coordination sites for binding with metal ions, making it effective in capturing and removing heavy metals from solutions. The zinc ion also plays a crucial role in stabilizing the structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt hydrate
- Trimercapto-s-triazine
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, zinc salt is unique due to its zinc ion, which provides additional stability and reactivity compared to similar compounds. The presence of zinc enhances its ability to form stable complexes with various metal ions, making it more effective in applications such as water treatment and metal ion capture.
Propriétés
Numéro CAS |
24468-28-8 |
|---|---|
Formule moléculaire |
C3H3N3O3Zn+2 |
Poids moléculaire |
194.5 g/mol |
Nom IUPAC |
zinc;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H3N3O3.Zn/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);/q;+2 |
Clé InChI |
GDVNODJYFJDZOU-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)NC(=O)N1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)




